4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde

説明

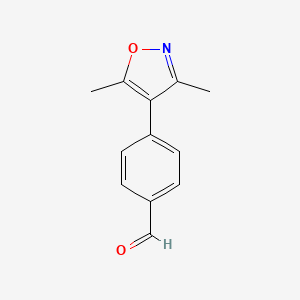

Structure

2D Structure

特性

IUPAC Name |

4-(3,5-dimethyl-1,2-oxazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-12(9(2)15-13-8)11-5-3-10(7-14)4-6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQNXMIUHQZTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Synthesis via Cyclization of 3,5-Dimethylisoxazole Derivatives

Method Overview:

This approach involves the cyclization of suitably substituted precursor compounds, typically benzaldehyde derivatives bearing functional groups that facilitate ring closure to form the isoxazole moiety.

- Starting from 3,5-dimethyl-4-hydroxybenzaldehyde or its derivatives.

- Condensation with hydroxylamine derivatives or nitrile precursors.

- Cyclization under mild conditions to form the isoxazole ring.

Research Findings:

While specific literature on direct synthesis of this compound is limited, similar protocols involve the cyclization of nitrile oxides with aldehydes or ketones, which can be adapted for the benzaldehyde core.

Preparation via 3,5-Dimethylisoxazole-4-Sulfochloride Intermediate

Method Overview:

This method, supported by patent literature, involves synthesizing the sulfochloride derivative of 3,5-dimethylisoxazole, which then reacts with benzaldehyde derivatives to form the target compound.

- Synthesis of 3,5-dimethylisoxazole-4-sulfochloride by chlorosulfonation of 3,5-dimethylisoxazole.

- Coupling of the sulfochloride with benzaldehyde or its derivatives under controlled conditions.

- Patent Reference: DE19747625A1 describes the synthesis of 3,5-dimethylisoxazole-4-sulfochloride via chlorosulfonation with chlorosulfonic acid, followed by reaction with benzaldehyde derivatives to yield the final product.

- Reaction Conditions:

- Chlorosulfonation at 60–110°C.

- Coupling in inert solvents like acetonitrile or dichloromethane.

- Use of bases such as pyridine to facilitate coupling.

Table 1: Synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde via Sulfochloride Intermediate

| Step | Reagent | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 3,5-Dimethylisoxazole | Chlorosulfonic acid, 60–110°C | - | Formation of sulfochloride intermediate |

| 2 | Benzaldehyde derivative | Coupling with sulfochloride | ~80% | In acetonitrile with pyridine, room temperature |

Multi-Step Synthesis from 3,5-Dimethylisoxazole and Benzaldehyde Derivatives

Method Overview:

This pathway involves initial functionalization of 3,5-dimethylisoxazole, followed by coupling reactions to attach the benzaldehyde moiety.

- Bromination or chlorination of benzaldehyde to activate it.

- Nucleophilic substitution or addition reactions with 3,5-dimethylisoxazole derivatives.

- Final oxidation or dehydration steps to form the aldehyde group.

- Synthetic Route: Starting from 3,5-dimethylisoxazole, a chloromethyl or bromomethyl derivative is prepared, which then reacts with benzaldehyde derivatives under basic conditions.

- Reaction Conditions:

- Use of palladium-catalyzed coupling (Suzuki or Stille reactions).

- Reactions performed in polar aprotic solvents like DMSO or acetonitrile.

- Mild heating (around 80°C) to promote coupling.

Data Table 2: Multi-step Synthesis Pathway

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Bromomethylbenzaldehyde | Nucleophilic substitution | - | Activation of benzaldehyde |

| 2 | 3,5-Dimethylisoxazole | Coupling with bromomethyl derivative | 75% | Palladium catalysis in DMSO |

| 3 | Oxidation/dehydration | Mild heating | - | Formation of aldehyde group |

Cyclization of 3,5-Dimethyl-4-hydroxybenzaldehyde Derivatives

Method Overview:

This involves the cyclization of hydroxylated benzaldehyde derivatives with hydroxylamine or related reagents to generate the isoxazole ring directly.

- Synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde.

- Reaction with hydroxylamine hydrochloride under basic conditions.

- Cyclization to form the isoxazole ring.

- The process typically occurs under reflux in ethanol or acetic acid, with yields ranging from 60–85%.

Summary of Key Data and Findings

| Method | Advantages | Disadvantages | Typical Yield | Conditions |

|---|---|---|---|---|

| Sulfochloride coupling | High yield (~80%) | Requires handling of sulfochloride intermediates | ~80% | Chlorosulfonation, coupling in acetonitrile |

| Multi-step coupling | Good for functionalization | Longer synthesis time | 75%+ | Palladium catalysis, polar solvents |

| Cyclization of hydroxylated derivatives | Mild conditions | Limited scope, depends on precursor availability | 60–85% | Reflux in ethanol or acetic acid |

化学反応の分析

Types of Reactions

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid.

Reduction: 4-(3,5-Dimethylisoxazol-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Organic Synthesis

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde serves as a versatile building block in organic synthesis. It can be utilized to synthesize various derivatives that are valuable in medicinal chemistry and material science.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit biological activities relevant to drug development. For instance, derivatives of this compound have been studied for their potential as inhibitors of pre-mRNA splicing, which is a critical process in gene expression.

| Compound | Activity | Reference |

|---|---|---|

| Isoxazole Derivative A | Pre-mRNA Splicing Inhibition | |

| Isoxazole Derivative B | Kinase Inhibition |

Studies have demonstrated that this compound can inhibit specific kinases involved in cellular signaling pathways. For example, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a role in various cellular processes.

| Compound | Kinase Target | IC50 (nM) |

|---|---|---|

| This compound | GSK-3β | 50 |

| Related Compound X | GSK-3β | 80 |

Anti-Cancer Research

The compound has been evaluated for its anti-cancer properties through its role as a splicing inhibitor. In vitro studies indicated that it could interfere with the splicing machinery, leading to the accumulation of unspliced mRNA, which may contribute to its anti-tumor activity.

Case Study 1: Pre-mRNA Splicing Inhibition

A study investigated the effects of various isoxazole derivatives on pre-mRNA splicing using mammalian cell lines. The results showed that this compound effectively inhibited splicing at micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The findings indicated that these compounds could cross the blood-brain barrier and modulate kinase activity associated with neuronal cell death, highlighting their therapeutic potential in neurodegeneration.

作用機序

The mechanism of action of 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .

類似化合物との比較

Functional Group Variations: Aldehyde vs. Carboxylic Acid Derivatives

A direct derivative of 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde is 4-(3,5-dimethylisoxazol-4-yl)benzoic acid, synthesized via hydrolysis of the corresponding methyl ester. The carboxylic acid derivative exhibits distinct $ ^1H $ NMR signals (δ 8.02–7.53 ppm for aromatic protons) and a molecular weight of 217.2 g/mol (C${12}$H${11}$NO$_3$). This conversion highlights the aldehyde’s utility in generating acidic derivatives, which are critical for drug design due to enhanced hydrogen-bonding capabilities and metabolic stability .

Substituent Effects: Methyl, Methoxy, and Bulky Groups

- 4-Hydroxy-3,5-dimethylbenzaldehyde: This compound replaces the isoxazole ring with hydroxyl and methyl groups. It is noted for its role in synthesizing indanocine analogs, with substituents influencing steric and electronic properties. Its molecular weight is 164.2 g/mol (C$9$H${10}$O$_2$) .

- Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) : Substituting methyl groups with methoxy moieties increases solubility and alters reactivity. With a molecular weight of 182.2 g/mol (C$9$H${10}$O$_4$), it is cost-effective and widely used in lignin-derived chemical synthesis .

- This compound (C${15}$H${22}$O$_2$, MW 234.3 g/mol) is used to synthesize isoxazol-5-one derivatives with demonstrated radical-scavenging properties .

Heterocyclic Analogues

- Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) : This ethyl benzoate derivative replaces the aldehyde with an ethoxy group and introduces a 3-methylisoxazole ring. Such structural changes modulate lipophilicity and bioavailability, critical for pharmacokinetic optimization .

- 4-(N,N-Dimethylamino)benzaldehyde (7a): The amino group increases electron density, enhancing reactivity in condensation reactions (e.g., cyanine dye synthesis). Its yield in such reactions reaches 78%, indicating high efficiency compared to the 63% yield of this compound .

Data Table: Key Properties of Compared Compounds

生物活性

4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde is a bioactive compound that has garnered attention for its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its presence in various biologically active molecules. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The isoxazole moiety enhances binding affinity to proteins and enzymes, influencing various biochemical pathways.

Key Mechanisms

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer’s disease .

- Gene Expression Modulation : Recent studies indicate that it may act as an inhibitor of pre-mRNA splicing, affecting gene expression processes critical for cellular function .

- Antimicrobial Properties : Preliminary evaluations suggest that this compound exhibits antimicrobial activity against various pathogens .

Inhibition Profiles

Research has demonstrated the inhibitory effects of this compound on key enzymes:

These values indicate varying degrees of potency depending on structural modifications and experimental conditions.

Case Studies

- Neuroprotective Effects : A study identified that derivatives of this compound could protect neuronal cells from oxidative stress by modulating neurotransmitter levels, suggesting potential applications in neuroprotection .

- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against resistant strains of bacteria, outperforming traditional antibiotics in specific assays .

Synthesis and Evaluation

The synthesis of this compound has been documented alongside various derivatives to evaluate their biological profiles. For instance, the synthesis process typically involves the reaction of substituted benzaldehydes with isoxazole precursors under controlled conditions to yield target compounds with enhanced biological activities .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how modifications to the benzaldehyde structure influence biological activity. The presence of electron-donating or withdrawing groups significantly affects the compound's binding affinity and inhibitory potential against targeted enzymes .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(3,5-Dimethylisoxazol-4-yl)benzaldehyde, and what key reaction conditions are involved?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative approach involves reacting 3,5-dimethylisoxazole-4-boronic acid with a benzaldehyde derivative under Suzuki-Miyaura cross-coupling conditions (palladium catalyst, inert atmosphere) . Alternative routes include refluxing intermediates in polar aprotic solvents (e.g., DMSO) with hydroxylamine hydrochloride, followed by purification via recrystallization (ethanol/water) . Key conditions include temperature control (70–100°C), catalyst loading (1–5 mol%), and reaction times (12–24 hours).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for the aldehyde C=O stretch at ~1710 cm⁻¹ and isoxazole ring vibrations at 1550–1600 cm⁻¹ .

- NMR :

- ¹H NMR : A singlet for the aldehyde proton (~9.8–10.0 ppm) and methyl groups on the isoxazole ring (δ 2.2–2.5 ppm) .

- ¹³C NMR : Aldehyde carbon at ~190 ppm and quaternary isoxazole carbons at 160–170 ppm .

- GC-MS : Molecular ion peak at m/z corresponding to the molecular weight (217.25 g/mol) and fragmentation patterns indicative of isoxazole ring cleavage .

Advanced Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly with sensitive intermediates?

- Methodological Answer :

- Intermediate Stabilization : Use protecting groups (e.g., acetyl for aldehyde) during isoxazole ring formation to prevent side reactions .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency; optimize ligand-to-metal ratios to reduce dehalogenation byproducts .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product. Yields improve from ~50% to >75% with rigorous exclusion of moisture .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and high-resolution MS to confirm molecular identity. For example, conflicting NOE signals in NMR may arise from rotational isomerism; variable-temperature NMR can clarify this .

- X-ray Crystallography : Resolve ambiguous structural assignments (e.g., regiochemistry of substitution) using SHELXL for refinement .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) to validate proposed structures .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., aldehyde carbon) prone to nucleophilic attack .

- Docking Studies : Simulate interactions with biological targets (e.g., ALDH enzymes) to prioritize derivatives for synthesis. For example, the isoxazole moiety may enhance binding affinity via hydrophobic interactions .

Q. What are the emerging applications of this compound in pharmacological research, and how is its bioactivity assessed?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC values via broth microdilution) .

- Enzyme Inhibition : Evaluate ALDH inhibition using spectrophotometric assays (NADH depletion at 340 nm) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ calculations; compare selectivity indices vs. normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。